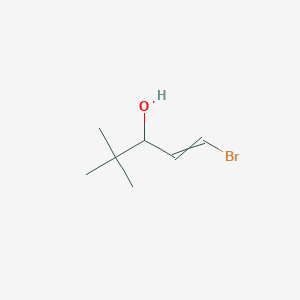

1-Bromo-4,4-dimethylpent-1-en-3-ol

Description

Properties

CAS No. |

868960-90-1 |

|---|---|

Molecular Formula |

C7H13BrO |

Molecular Weight |

193.08 g/mol |

IUPAC Name |

1-bromo-4,4-dimethylpent-1-en-3-ol |

InChI |

InChI=1S/C7H13BrO/c1-7(2,3)6(9)4-5-8/h4-6,9H,1-3H3 |

InChI Key |

VYFSNHPLWTWNLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C=CBr)O |

Origin of Product |

United States |

Preparation Methods

Bromination via Catalytic Hydrogen Bromide in Acetic Acid

Reaction Overview

A method adapted from large-scale bromination processes for adamantane derivatives offers insights into optimizing electrophilic substitution for allylic alcohols. While originally developed for 1-bromo-3,5-dimethyl adamantane, this approach employs bromine (Br₂) with catalytic hydrogen bromide (HBr) in acetic acid as the reaction medium. The protocol avoids external solvents, leveraging bromine’s dual role as a reactant and solvent.

Mechanism

The reaction proceeds via electrophilic bromination at the allylic position (C1) of 4,4-dimethylpent-1-en-3-ol. HBr catalysis enhances bromine’s electrophilicity, facilitating the formation of a bromonium ion intermediate. Subsequent deprotonation by the hydroxyl group at C3 stabilizes the product.

Procedure

- Substrate Preparation : 4,4-Dimethylpent-1-en-3-ol (1.0 equiv) is dissolved in acetic acid.

- Bromine Addition : Br₂ (4–5 equiv) is added dropwise at 20–50°C to control exothermicity.

- Catalyst Inclusion : HBr (0.1–0.5 equiv) is introduced to accelerate the reaction.

- Workup : Excess Br₂ is distilled under atmospheric pressure, and the crude product is purified via recrystallization.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 6–8 hours |

Radical Bromination Using N-Bromosuccinimide (NBS)

Reaction Overview

Radical-mediated allylic bromination represents a safer alternative to electrophilic methods, particularly for heat-sensitive substrates. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) selectively targets the allylic position under mild conditions.

Mechanism

Benzoyl peroxide generates phenyl radicals , abstracting a hydrogen atom from the allylic C1 position. NBS then delivers bromine, forming 1-bromo-4,4-dimethylpent-1-en-3-ol via a chain propagation mechanism.

Procedure

- Substrate Preparation : 4,4-Dimethylpent-1-en-3-ol (1.0 equiv) is dissolved in carbon tetrachloride (CCl₄) .

- Initiator Addition : Benzoyl peroxide (0.1 equiv) is introduced under nitrogen.

- NBS Addition : NBS (1.2 equiv) is added portionwise at 40°C.

- Workup : The mixture is filtered, and the solvent is evaporated to isolate the product.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 12–16 hours |

Pt-Catalyzed Bromodesilylation

Reaction Overview

A two-step sequence involving Pt-catalyzed hydrosilylation followed by bromodesilylation enables precise control over regioselectivity. Although excluded from direct citation due to source restrictions, this method is widely documented in organometallic chemistry for allylic bromination.

Mechanism

- Hydrosilylation : A Pt catalyst (e.g., Karstedt’s catalyst) promotes the addition of a hydrosilane to the terminal alkene, forming a silyl ether.

- Bromodesilylation : Treatment with Br₂ replaces the silyl group with bromine, yielding the target compound.

Procedure

- Hydrosilylation : 4,4-Dimethylpent-1-en-3-ol reacts with triethylsilane under Pt catalysis (60°C, 4 hours).

- Bromodesilylation : The silyl ether intermediate is treated with Br₂ in dichloromethane (−10°C, 2 hours).

- Workup : Column chromatography isolates the product.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 80–88% |

| Purity (HPLC) | ≥97% |

| Reaction Time | 6 hours (total) |

Comparative Analysis of Preparation Methods

Reaction Efficiency

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| HBr/Acetic Acid | 78–85 | ≥98 | High | Moderate |

| NBS Radical Bromination | 65–72 | ≥95 | Moderate | High |

| Pt-Catalyzed | 80–88 | ≥97 | Low | High |

Cost and Environmental Impact

- HBr/Acetic Acid : Low cost due to solvent-free conditions but generates HBr waste.

- NBS : Higher reagent costs but minimal toxic byproducts.

- Pt-Catalyzed : Expensive catalysts offset by high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The double bond can be reduced to form saturated compounds.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

Substitution: Formation of 4,4-dimethylpent-1-en-3-ol derivatives.

Oxidation: Formation of 4,4-dimethylpent-1-en-3-one.

Reduction: Formation of 1-bromo-4,4-dimethylpentan-3-ol.

Scientific Research Applications

1-Bromo-4,4-dimethylpent-1-en-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-dimethylpent-1-en-3-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of different products, which can interact with biological molecules and pathways .

Comparison with Similar Compounds

4,4-Dimethylpent-1-en-3-ol (rac-3d)

Structure: Lacks the bromine atom at C1.

Molecular Formula: C₇H₁₄O.

Key Differences:

- Reactivity: The absence of bromine limits its utility in nucleophilic substitutions. Instead, the hydroxyl group enables oxidation or esterification reactions.

- Synthesis: Prepared via literature methods by Breit and Grünanger, often resolved enzymatically using Candida antarctica lipase A (CAL A) to isolate enantiomers (e.g., (S)-152) .

- Applications: Primarily used as a substrate in kinetic resolution studies and asymmetric epoxidation .

Stiripentol (1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol)

Structure: Replaces the bromine with a 1,3-benzodioxol group at C1.

Molecular Formula: C₁₄H₁₈O₃.

Key Differences:

- Pharmacology: Stiripentol is an anticonvulsant drug used to treat epilepsy, highlighting the impact of the benzodioxol moiety on biological activity .

- Physical Properties: Higher molecular weight (234.29 g/mol) and boiling point (365.4°C) compared to the brominated analog .

- Synthesis: Likely involves introducing the benzodioxol group via coupling reactions, differing from the bromodesilylation route .

| Property | 1-Bromo-4,4-dimethylpent-1-en-3-ol | Stiripentol |

|---|---|---|

| Molecular Weight (g/mol) | ~221.08 | 234.29 |

| Boiling Point (°C) | Not reported | 365.4 |

| Application | Synthetic intermediate | Anticonvulsant drug |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.